((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid
Overview
Description
The compound ((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid
is a product for proteomics research . It has a molecular formula of C17H19N3O4
.
Physical and Chemical Properties Analysis
The compound has a molecular weight of329.35000
. Other physical and chemical properties like density, boiling point, melting point, and flash point weren’t available in the search results .
Scientific Research Applications
Photodecarboxylation in Zinc Photocages
(Shigemoto et al., 2021) explored the use of methoxy-derivatives of meta-nitrophenylacetic acid, including a derivative structurally similar to ((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid, in zinc photocages. These photocages demonstrate high quantum yield and are promising for biological applications due to their red-shifted excitation wavelengths and straightforward synthesis.
Intermediates in Anticoagulant Synthesis
(Wang et al., 2017) reported on a compound structurally related to this compound as an important intermediate in the synthesis of the anticoagulant, apixaban.
Antimicrobial Activity of Triazol-3-one Derivatives
(Fandaklı et al., 2012) studied compounds including 4-Methoxyphenyl derivatives in the context of their antimicrobial activity. They synthesized various derivatives and evaluated them against test microorganisms, noting good activity compared with ampicillin.
Building Blocks in Heterocyclic Compounds Synthesis
(Farouk et al., 2021) utilized compounds structurally similar to this compound as building blocks for constructing various nitrogen heterocyclic compounds, which are significant in pharmaceutical research.
Future Directions
Properties
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]anilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-24-15-6-4-14(5-7-15)20(12-17(22)23)11-16(21)19-10-13-3-2-8-18-9-13/h2-9H,10-12H2,1H3,(H,19,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXIFEVTPOMYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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